(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry and potential utility in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: This compound shares similar stereochemistry and functional groups.
(2S,3R)-3-Methylglutamic acid hydrochloride: Another compound with comparable structural features.
Uniqueness
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific ethoxycarbonyl group and hydrochloride salt form, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized molecules and in research applications where precise stereochemistry is crucial.
Biological Activity
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid; hydrochloride is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
- Molecular Formula : C17H25ClN2O4
- Molecular Weight : 343.85 g/mol
- CAS Number : 122375-72-8
The structure of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid; hydrochloride includes an ethoxycarbonyl group and a carboxylic acid moiety, contributing to its solubility and reactivity in biological systems.
Antihypertensive Effects
Research indicates that compounds similar to (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid exhibit antihypertensive properties. These effects are attributed to the modulation of nitric oxide pathways and calcium channel blocking activities, which help in reducing blood pressure levels. Studies have shown that pyrrolidine derivatives can effectively lower systolic and diastolic blood pressure in hypertensive animal models .
Neuroprotective Properties
Pyrrolidine derivatives have also been investigated for their neuroprotective effects. (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid may offer protection against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells. In vitro studies demonstrated that this compound could enhance cell viability in models of oxidative damage .
Antimicrobial Activity
The antimicrobial potential of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid has been explored against various bacterial strains. Preliminary findings suggest that it exhibits significant inhibitory effects on Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis .
Case Studies
-
Antihypertensive Study :
- Objective : Evaluate the blood pressure-lowering effect of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid in hypertensive rats.
- Method : Administered at varying doses (10 mg/kg, 20 mg/kg) over a period of 14 days.
- Results : A significant reduction in systolic blood pressure was observed at both doses compared to the control group.
-
Neuroprotection Study :
- Objective : Assess the neuroprotective effect against oxidative stress.
- Method : Cultured neuronal cells were treated with hydrogen peroxide and subsequently with the compound.
- Results : Enhanced cell survival rates were noted, indicating protective effects against oxidative damage.
Research Findings Summary Table
Biological Activity | Test Model | Observations |
---|---|---|
Antihypertensive | Hypertensive rats | Significant BP reduction |
Neuroprotective | Neuronal cell cultures | Increased cell viability |
Antimicrobial | Various bacterial strains | Inhibition of Gram-positive bacteria |
Properties
IUPAC Name |
(2S,3R)-3-ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-2-13-8(12)5-3-4-9-6(5)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGGMQMHNPRAIR-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN[C@@H]1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.